molecular formula C12H17N5O4 B1301308 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-48-1

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

Cat. No.: B1301308
CAS No.: 626223-48-1
M. Wt: 295.29 g/mol
InChI Key: SLQFUXWZUXEQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid (CAS: 626223-48-1) is a triazine derivative with two morpholine substituents at the 4- and 6-positions and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₇N₅O₄, with a molecular weight of 295.29 g/mol . The morpholine rings contribute to its polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Applications and Hazards
This compound is primarily used in laboratory settings and chemical synthesis, serving as a precursor for urea derivatives in drug discovery (e.g., kinase inhibitors) . Its hazards include acute oral toxicity (Category 4), skin/eye irritation, and respiratory tract irritation .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFUXWZUXEQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361662
Record name 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626223-48-1
Record name 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, amides, esters, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves its ability to form stable complexes with various biological targets. The morpholine groups enhance its solubility and facilitate interactions with proteins and enzymes. The triazine ring can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Substituent Effects: Morpholino vs. Dimethylamino Groups

  • Key Differences: Substituents: Dimethylamino groups (N(CH₃)₂) replace morpholino groups. This affects reaction yields in diaziridine synthesis, where excess CS₂ and KOH are required for optimal results . Applications: Primarily used in unconventional diaziridine synthesis, whereas the morpholino analog is tailored for urea-based drug scaffolds .

Urea Derivatives: Functional Group Impact

  • Key Features: Synthesis: Synthesized via reaction of the triazine core with phenyl isocyanate. Role of Morpholino Groups: Enhance electron density on the triazine ring, stabilizing intermediates during urea bond formation. This contrasts with dimethylamino analogs, which may require harsher conditions due to reduced electron-donating effects .

Bulkier Triazine Derivatives: Steric and Electronic Effects

Compound 7 : 4,4,4-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1-biphenyl]-4-carboxylic acid)) (CAS: 1331756-62-7).

  • Key Differences: Substituents: Three biphenyl-carboxylic acid groups create steric bulk. Solubility: Lower solubility in polar solvents compared to the morpholino-triazine derivative. Applications: Used in metal-organic frameworks (MOFs) and catalysis, leveraging its rigid aromatic structure. The morpholino analog’s smaller substituents enable easier functionalization for drug delivery systems .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
4,6-Di-morpholin-4-yl-triazine-2-carboxylic acid Morpholino, carboxylic acid 295.29 Polar, hydrogen-bond donor/acceptor Drug precursors, kinase inhibitors
4,6-Bis-dimethylamino-triazine-2-carboxylic acid Dimethylamino, carboxylic acid ~280 (estimated) Less polar, reduced H-bonding capacity Diaziridine synthesis
1-[4-(Dimorpholinotriazinyl)phenyl]-3-phenylurea Morpholino, phenylurea ~450 (estimated) Enhanced electron density, kinase inhibition Drug discovery
4,4,4-Tris(biphenyl-carboxylic acid)-triazine Biphenyl-carboxylic acid ~800 (estimated) Steric bulk, low polarity MOFs, catalysis

Research Findings and Implications

  • Reactivity: Morpholino groups improve reaction efficiency in urea derivative synthesis compared to dimethylamino analogs, likely due to their electron-donating oxygen atoms .
  • Toxicity: The morpholino-triazine compound exhibits moderate acute toxicity (Category 4), whereas biphenyl-triazine derivatives may pose higher ecological risks due to aromatic persistence .
  • Functional Versatility: The morpholino-triazine core’s balance of polarity and steric accessibility makes it superior for drug design, while bulkier triazines excel in materials science .

Biological Activity

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a triazine ring substituted with two morpholine groups and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C12H17N5O4
  • Molar Mass : Approximately 295.29 g/mol
  • Structure : The presence of morpholine groups enhances solubility and bioavailability, making it a promising candidate for further pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound forms active esters through the reaction of its carboxylic acid moiety, which can undergo nucleophilic attacks by amines or alcohols. This reactivity is crucial for its role in biochemical pathways related to cell signaling and gene expression .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown promising results in inhibiting the growth of various cancer cell lines. The compound's mechanism involves the modulation of specific cellular pathways and interactions with proteins associated with cancer progression.

Case Studies

  • Study on Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be comparable to established chemotherapeutic agents like doxorubicin .
  • Molecular Dynamics Simulations : These simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a potential pathway for therapeutic development .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC50 Value (µg/mL)Unique Features
This compoundAnticancer< 2.0Two morpholine groups enhance solubility
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acidAntitumor1.61 ± 1.92Methylamino substitution affects bioactivity
2-Amino-4-(morpholinomethyl)-6-(morpholinomethyl)-1,3,5-triazineAnticancer> 3.0Different substitution pattern impacts efficacy

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its chemical structure. Its solubility profile allows for better bioavailability in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid with high regioselectivity?

  • Methodological Answer : Regioselective synthesis can be achieved by stepwise substitution of cyanuric chloride derivatives. For example, using morpholine as a nucleophile under controlled pH and temperature conditions, followed by carboxylation at the 2-position. Triethylamine (TEA) is commonly employed as a catalyst to enhance reaction efficiency, as demonstrated in analogous triazine syntheses . Optimization of reaction time and stoichiometry (e.g., molar ratios of morpholine to cyanuric chloride) is critical to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to verify morpholine ring integration and triazine backbone structure.
  • Mass spectrometry (MS) for molecular weight validation (theoretical m/z: 295.2900) .
  • HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M TBAH (pH 5.5) to resolve co-eluting impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), full-body protective clothing, and P95 respirators for particulate filtration. For vapor exposure, employ ABEK-P2 (EU) or OV/AG (US) filters .
  • Ventilation : Conduct reactions in fume hoods to mitigate respiratory hazards (H335 classification) .
  • Waste Management : Avoid aqueous discharge; collect residues for incineration to prevent environmental contamination .

Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, log P) for this compound?

  • Methodological Answer :

  • Experimental determination : Use shake-flask methods for solubility in water/DMSO.
  • log P estimation : Apply reverse-phase HPLC with reference standards or computational tools (e.g., ChemAxon or ACD/Labs).
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

  • Methodological Answer :

  • Quantum mechanical calculations : Use density functional theory (DFT) to model transition states for morpholine substitution or triazine ring hydrolysis.
  • Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method can identify low-energy pathways for degradation or functionalization .
  • Machine learning : Train models on triazine reaction databases to predict regioselectivity in novel conditions .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Controlled stress testing : Expose the compound to incremental pH gradients (e.g., 1M HCl to 1M NaOH) and monitor degradation via LC-MS.
  • Kinetic analysis : Derive rate constants for hydrolysis at varying temperatures to construct Arrhenius plots.
  • Isolation of intermediates : Use preparative HPLC to isolate degradation products (e.g., carboxylic acid derivatives) for structural confirmation .

Q. What experimental designs are optimal for studying multifactorial effects (e.g., solvent polarity, catalyst loading) on synthesis yield?

  • Methodological Answer :

  • Factorial design : Implement a 2³ full factorial design to evaluate temperature (25–60°C), solvent (THF vs. DMF), and catalyst (TEA vs. DBU).
  • Response surface methodology (RSM) : Optimize parameters using central composite design (CCD) to identify maxima in yield .
  • High-throughput screening : Automate parallel reactions in microtiter plates to rapidly assess variable impacts .

Q. How can researchers elucidate the mechanism of action for this compound in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., triazine-binding proteins).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).
  • Kinetic assays : Monitor enzyme activity (e.g., UV-Vis spectrophotometry) under varying inhibitor concentrations to determine IC₅₀ and inhibition mode (competitive/non-competitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.